N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE
Overview
Description
N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a phenoxyphenyl moiety, and a methanesulfonamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Phenoxyphenylamine: This intermediate is synthesized by reacting 4-bromophenol with aniline in the presence of a palladium catalyst.
Formation of Methanesulfonamide: The 4-phenoxyphenylamine is then reacted with methanesulfonyl chloride to form the methanesulfonamide intermediate.
Introduction of Tert-Butyl Group: The final step involves the reaction of the methanesulfonamide intermediate with tert-butyl bromoacetate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide
- N-(tert-butyl)-2-(4-methylphenoxy)acetamide
- N-(tert-butyl)-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide
Uniqueness
N-TERT-BUTYL-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-tert-butyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)20-18(22)14-21(26(4,23)24)15-10-12-17(13-11-15)25-16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLOLFJUUQJYMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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